molecular formula C29H29N5O5S B2996276 N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 310449-54-8

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Numéro de catalogue B2996276
Numéro CAS: 310449-54-8
Poids moléculaire: 559.64
Clé InChI: TZYPTGOIXOYTQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C29H29N5O5S and its molecular weight is 559.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Allosteric Modifiers of Hemoglobin

Research into allosteric modifiers of hemoglobin has led to the design, synthesis, and testing of compounds structurally related to N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide. These compounds are explored for their potential to decrease the oxygen affinity of human hemoglobin A, which could be beneficial in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The study presents structure-activity relationships and identifies several compounds with significant allosteric effects on hemoglobin, potentially offering new therapeutic avenues (Randad, Mahran, Mehanna, & Abraham, 1991).

IDO1 Inhibitors in Cancer Immunotherapy

The compound under consideration is structurally related to novel IDO1 inhibitors, which have been speculated to be useful in cancer immunotherapy. Despite the failure of a leading candidate in a phase III clinical trial, ongoing research aims to discover potent IDO1 inhibitors with improved efficacy. One such study identified a novel IDO1 inhibitor through high-throughput screening, leading to a structure-activity relationship (SAR) study that yielded a potent inhibitor. This research highlights the importance of unique sulfur-aromatic interactions in achieving high potency, offering a new direction for the development of effective cancer immunotherapies (Peng et al., 2020).

Leukotriene B4 Receptor Antagonists

Further investigations into compounds with a similar structure have focused on their role as leukotriene B4 (LTB4) receptor antagonists. By modifying the phenyl ring of a known receptor binding domain, researchers have synthesized and studied new series of LTB4 receptor antagonists. These studies underscore the critical role of specific moieties and their spatial arrangement for high binding affinity with LTB4 receptors, offering insights into the development of new therapeutic agents for conditions mediated by LTB4 (Chan et al., 1996).

Propriétés

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O5S/c1-37-22-12-13-25(38-2)24(16-22)34-26(17-30-27(35)18-39-21-9-4-3-5-10-21)31-32-29(34)40-19-28(36)33-15-14-20-8-6-7-11-23(20)33/h3-13,16H,14-15,17-19H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYPTGOIXOYTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.